molecular formula C7H6N2 B1318939 3H-Pyrrolo[3,2-B]pyridine CAS No. 272-48-0

3H-Pyrrolo[3,2-B]pyridine

Cat. No.: B1318939
CAS No.: 272-48-0
M. Wt: 118.14 g/mol
InChI Key: MAZGUESXTVKPCZ-UHFFFAOYSA-N
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Description

3H-Pyrrolo[3,2-B]pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules and its potential therapeutic applications.

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

3H-Pyrrolo[3,2-B]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are vital for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with the processes of transcription and translation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes associated with cell cycle regulation and metabolic processes, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-(2-pyridyl)pyrrole derivatives. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, bromine, iodine.

Major Products Formed:

Scientific Research Applications

3H-Pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:

Properties

IUPAC Name

3H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZGUESXTVKPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591322
Record name 3H-Pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-48-0
Record name 3H-Pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrrolo[3,2-B]pyridine
Reactant of Route 2
3H-Pyrrolo[3,2-B]pyridine
Reactant of Route 3
3H-Pyrrolo[3,2-B]pyridine
Reactant of Route 4
3H-Pyrrolo[3,2-B]pyridine
Reactant of Route 5
3H-Pyrrolo[3,2-B]pyridine
Reactant of Route 6
3H-Pyrrolo[3,2-B]pyridine

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